2-Amino-5-fluoro-4-iodophenol

Descripción

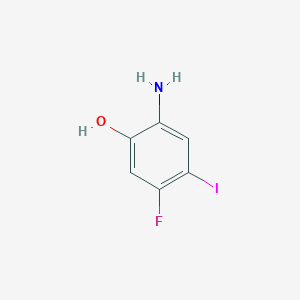

2-Amino-5-fluoro-4-iodophenol is a halogenated phenol derivative with a molecular formula of C₆H₅FINO and an approximate molecular weight of 253 g/mol. It features an amino group (-NH₂) at position 2, a fluorine atom at position 5, and an iodine atom at position 4 on the benzene ring. This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive halogen and amino groups.

Propiedades

Número CAS |

1037298-25-1 |

|---|---|

Fórmula molecular |

C6H5FINO |

Peso molecular |

253.01 g/mol |

Nombre IUPAC |

2-amino-5-fluoro-4-iodophenol |

InChI |

InChI=1S/C6H5FINO/c7-3-1-6(10)5(9)2-4(3)8/h1-2,10H,9H2 |

Clave InChI |

YODVHBXBACNADC-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C(=CC(=C1I)F)O)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-fluoro-4-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4-diiodophenol with fluorinating agents under specific conditions to introduce the fluoro group at the 5-position. The amino group can be introduced through subsequent reactions involving amination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-5-fluoro-4-iodophenol undergoes several types of chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The iodo group can be reduced to a hydrogen atom.

Substitution: The amino, fluoro, and iodo groups can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can yield various substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

2-Amino-5-fluoro-4-iodophenol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mecanismo De Acción

The mechanism of action of 2-Amino-5-fluoro-4-iodophenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, the fluoro group can participate in halogen bonding, and the iodo group can undergo nucleophilic substitution reactions .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Structural and Molecular Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Features |

|---|---|---|---|---|---|

| This compound | Not Provided | C₆H₅FINO | ~253 | 2-NH₂, 5-F, 4-I | High molecular weight due to iodine |

| 5-Amino-2-fluorophenol | [100367-48-4] | C₆H₆FNO | 141.12 | 5-NH₂, 2-F | Simpler structure, no iodine |

| 5-Amino-2-chloro-4-fluorophenol | [84478-72-8] | C₆H₅ClFNO | ~161.45 | 5-NH₂, 2-Cl, 4-F | Chlorine adds steric bulk |

| 5-Amino-2,4-difluorophenol | [113512-71-3] | C₆H₅F₂NO | 145.11 | 5-NH₂, 2-F, 4-F | Two fluorine atoms enhance electronegativity |

| 4-Amino-4'-fluorobenzophenone | [10055-40-0] | C₁₃H₁₀FNO | ~215 | Benzophenone backbone, 4-NH₂, 4'-F | Larger aromatic system with ketone |

Structural and Functional Differences

Substituent Effects: The iodine atom in this compound contributes to a significantly higher molecular weight compared to fluorine- or chlorine-containing analogs. Iodine’s larger atomic radius may influence reactivity in substitution reactions or binding interactions . Chlorine vs. Benzophenone Backbone: 4-Amino-4'-fluorobenzophenone (CAS [10055-40-0]) diverges structurally with a ketone group, enabling applications in photochemistry or polymer synthesis .

Molecular Weight Trends: The iodine-substituted target compound (~253 g/mol) is heavier than fluorinated analogs like 5-Amino-2,4-difluorophenol (145.11 g/mol) and 5-Amino-2-fluorophenol (141.12 g/mol) .

Actividad Biológica

2-Amino-5-fluoro-4-iodophenol is a compound of interest due to its potential biological activities stemming from its unique chemical structure. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula for this compound is C6H5FINO, with a molecular weight of approximately 227.01 g/mol. The presence of both amino and halogen substituents (fluorine and iodine) contributes to its reactivity and potential biological interactions.

The biological activity of this compound is hypothesized to involve several mechanisms, including:

- Enzyme Inhibition : Compounds with similar structures often act as enzyme inhibitors, potentially modulating metabolic pathways.

- Antimicrobial Activity : The presence of halogens may enhance the compound's ability to disrupt microbial cell membranes or inhibit critical enzymes.

Biological Activity Studies

Research on this compound has primarily focused on its antimicrobial properties and potential as an enzyme inhibitor. Below are key findings from various studies:

Antimicrobial Activity

A comparative study examined the inhibitory effects of various phenolic compounds on Fusarium oxysporum, a pathogenic fungus. The results indicated that structural modifications significantly influenced biological activity.

| Compound | IC50 (mM) |

|---|---|

| This compound | Not determined |

| 4-Amino-5-fluoro-2-iodophenol | 0.70 ± 0.16 |

| Epoxiconazole | 0.06 ± 0.02 |

The IC50 values suggest that while this compound's activity remains undetermined, related compounds exhibit varying degrees of antifungal activity, hinting at possible efficacy for further investigation .

Enzyme Inhibition

In vitro studies have demonstrated that phenolic compounds can inhibit enzymes involved in various metabolic pathways. The specific inhibitory effect of this compound on particular enzymes remains an area for further research.

Case Studies

Several case studies have explored the pharmacological potential of compounds structurally similar to this compound:

- Study on Enzyme Inhibition : A study focusing on phenolic compounds found that modifications at the para position significantly affected enzyme binding affinity, suggesting that similar modifications could be explored for this compound.

- Antifungal Activity Investigation : Research into antifungal agents highlighted the importance of halogen substitutions in enhancing biological activity against pathogens like Fusarium oxysporum. This supports further exploration into the antifungal properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.